molecular formula C36H56O9 B14080924 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo

3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo

Cat. No.: B14080924
M. Wt: 632.8 g/mol
InChI Key: SBEFEKWSETYQKS-XQKJAACOSA-N
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Description

3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo is a natural compound of significant interest in the biomedical and life sciences fields.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for compounds with similar functional groups and molecular structures .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired transformation and the nature of the starting materials .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biological processes, including cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo include:

Uniqueness

What sets this compound apart from similar compounds is its unique molecular structure and specific biological activities.

Properties

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

IUPAC Name

(4aS,6aR,6bR,10S,12aR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C36H56O9/c1-19-25(37)26(38)27(39)28(44-19)45-24-11-12-33(6)22(32(24,4)5)10-13-34(7)23(33)9-8-20-21-18-31(2,3)14-15-35(21,29(40)41)16-17-36(20,34)30(42)43/h8,19,21-28,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t19-,21?,22?,23?,24+,25-,26+,27-,28+,33+,34-,35+,36-/m1/s1

InChI Key

SBEFEKWSETYQKS-XQKJAACOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3(C(C2(C)C)CC[C@@]4(C3CC=C5[C@]4(CC[C@@]6(C5CC(CC6)(C)C)C(=O)O)C(=O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C(=O)O)C)C)O)O)O

Origin of Product

United States

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